molecular formula C25H29N3O3 B3314336 8-(4-Tert-butylbenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 951588-22-0

8-(4-Tert-butylbenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No. B3314336
CAS RN: 951588-22-0
M. Wt: 419.5 g/mol
InChI Key: GQDIUSGIIWTHBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-Tert-butylbenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one, also known as TTA, is a synthetic compound that has been extensively studied for its potential pharmacological applications. TTA is a spirocyclic compound that has been synthesized through a multistep process involving several chemical reactions. The compound has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Mechanism of Action

The mechanism of action of 8-(4-Tert-butylbenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is not fully understood. However, studies have suggested that 8-(4-Tert-butylbenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one exerts its effects by modulating various signaling pathways in cells. For example, 8-(4-Tert-butylbenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular metabolism and energy homeostasis. 8-(4-Tert-butylbenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one has also been found to inhibit the NF-kappaB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
8-(4-Tert-butylbenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one has been found to exhibit a range of biochemical and physiological effects. Studies have shown that 8-(4-Tert-butylbenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 8-(4-Tert-butylbenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one has also been found to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, 8-(4-Tert-butylbenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one has been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

8-(4-Tert-butylbenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one has several advantages for use in laboratory experiments. The compound is relatively stable and can be easily synthesized using standard laboratory techniques. Additionally, 8-(4-Tert-butylbenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one has been extensively studied for its pharmacological properties, which makes it a useful tool for investigating various signaling pathways and biological processes.
However, there are also limitations to the use of 8-(4-Tert-butylbenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one in laboratory experiments. One limitation is that the compound has low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, 8-(4-Tert-butylbenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one has been found to exhibit cytotoxic effects at high concentrations, which can limit its use in certain cell-based assays.

Future Directions

There are several potential future directions for research on 8-(4-Tert-butylbenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one. One area of interest is the development of 8-(4-Tert-butylbenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one analogs with improved pharmacological properties. For example, researchers could explore modifications to the 8-(4-Tert-butylbenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one structure to enhance its solubility or reduce its cytotoxic effects.
Another potential direction for research is the investigation of 8-(4-Tert-butylbenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one's effects on other biological processes. For example, 8-(4-Tert-butylbenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one has been found to exhibit anti-inflammatory effects, but its effects on other immune responses, such as the adaptive immune response, are not well understood.
Finally, researchers could explore the potential therapeutic applications of 8-(4-Tert-butylbenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one. For example, 8-(4-Tert-butylbenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one has been found to exhibit anti-cancer and neuroprotective effects, which could make it a useful tool for the development of novel cancer therapies or treatments for neurodegenerative diseases.

Scientific Research Applications

8-(4-Tert-butylbenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one has been extensively studied for its potential pharmacological applications. The compound has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 8-(4-Tert-butylbenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one has also been found to exhibit anti-cancer effects by inducing apoptosis in cancer cells. Additionally, 8-(4-Tert-butylbenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

8-(4-tert-butylbenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3/c1-24(2,3)19-10-8-17(9-11-19)23(30)28-14-12-25(13-15-28)26-21(22(29)27-25)18-6-5-7-20(16-18)31-4/h5-11,16H,12-15H2,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDIUSGIIWTHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-Tert-butylbenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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